![molecular formula C27H23BrO3 B14246554 Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- CAS No. 390417-74-0](/img/structure/B14246554.png)
Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- is a complex organic compound with the molecular formula C27H23BrO3 and a molecular weight of 475.37 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with bromophenoxy and phenylmethoxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-bis(benzyloxy)-5-(4-bromophenoxymethyl)benzene with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The process is designed to minimize impurities and maximize yield, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove oxygen atoms from the phenylmethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenoxy and phenylmethoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-4-phenoxy-: Similar in structure but lacks the additional phenylmethoxy groups.
Benzene, 1-bromo-4-methoxy-: Contains a methoxy group instead of phenylmethoxy groups.
Benzene, 1-methyl-4-(phenylmethyl)-: Features a methyl group instead of bromophenoxy.
Uniqueness
Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- is unique due to the presence of both bromophenoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions and reactions are required.
Properties
CAS No. |
390417-74-0 |
|---|---|
Molecular Formula |
C27H23BrO3 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C27H23BrO3/c28-24-11-13-25(14-12-24)29-20-23-15-26(30-18-21-7-3-1-4-8-21)17-27(16-23)31-19-22-9-5-2-6-10-22/h1-17H,18-20H2 |
InChI Key |
XRCDUUHOVKXKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




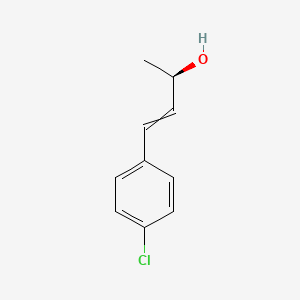
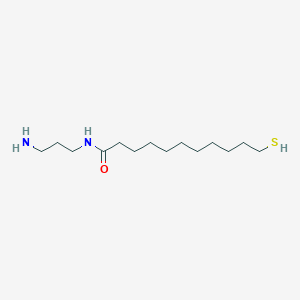
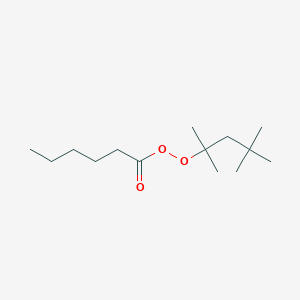
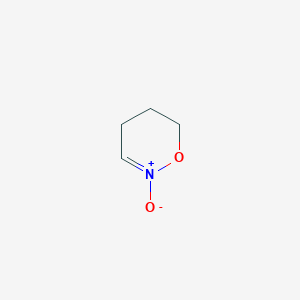
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)

![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
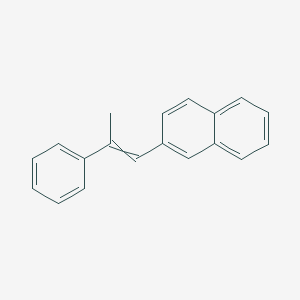
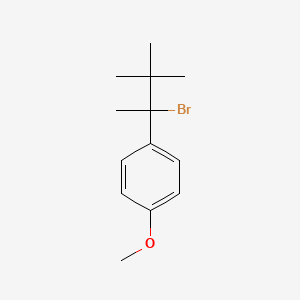
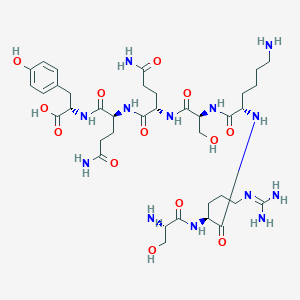
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
